![molecular formula C18H26N2O2 B3011138 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one CAS No. 2418648-76-5](/img/structure/B3011138.png)
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one, also known as AZD1775, is a small molecule inhibitor that selectively targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which plays a crucial role in maintaining genomic stability and cell cycle progression. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making AZD1775 a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one involves the inhibition of CHK1, which is a key regulator of the DNA damage response pathway. CHK1 plays a crucial role in cell cycle progression and DNA repair, and its inhibition leads to the accumulation of DNA damage and replication stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one in lab experiments is its selectivity for cancer cells with DNA damage and replication stress, which makes it a promising candidate for cancer therapy. Another advantage is its ability to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for combination therapy. One limitation of using 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one in lab experiments is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for research on 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one. One area of interest is the development of combination therapies that include 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one, particularly in combination with other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict response to 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one, which may help to identify patients who are most likely to benefit from the drug. Finally, further studies are needed to determine the optimal dosing and scheduling of 1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one in clinical trials.
Méthodes De Synthèse
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an aziridine ring, followed by the introduction of a piperidine ring and a phenyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity both as a single agent and in combination with chemotherapy or radiation therapy. The drug has been shown to selectively target cancer cells with DNA damage and replication stress, while sparing normal cells. This makes it a promising candidate for cancer therapy, particularly in combination with other agents.
Propriétés
IUPAC Name |
1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14(2)11-19-12-16(19)13-22-17-8-6-15(7-9-17)20-10-4-3-5-18(20)21/h6-9,14,16H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWYQGOIZVIZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
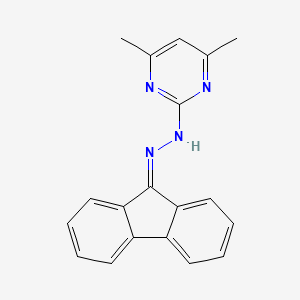
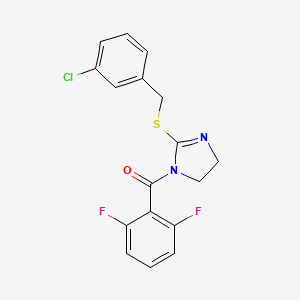

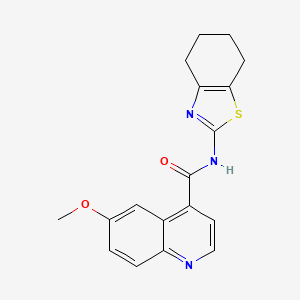
![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)
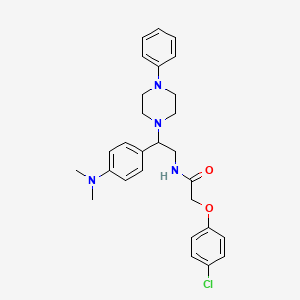
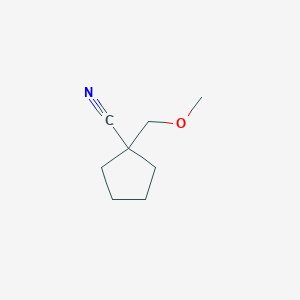
![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

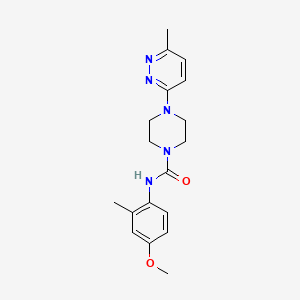
![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)
